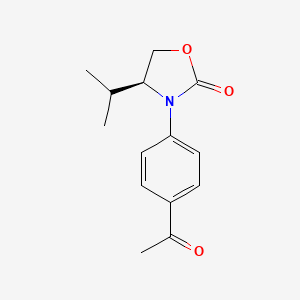

(S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one

Description

BenchChem offers high-quality (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

572923-19-4 |

|---|---|

Molecular Formula |

C14H17NO3 |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

(4S)-3-(4-acetylphenyl)-4-propan-2-yl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C14H17NO3/c1-9(2)13-8-18-14(17)15(13)12-6-4-11(5-7-12)10(3)16/h4-7,9,13H,8H2,1-3H3/t13-/m1/s1 |

InChI Key |

IKZHIIXIYBAVLI-CYBMUJFWSA-N |

Isomeric SMILES |

CC(C)[C@H]1COC(=O)N1C2=CC=C(C=C2)C(=O)C |

Canonical SMILES |

CC(C)C1COC(=O)N1C2=CC=C(C=C2)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Architect of Asymmetry: An In-depth Technical Guide to the Mechanism of Action of Oxazolidinone Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, chiral auxiliaries stand as indispensable tools. Among these, the oxazolidinones, particularly those popularized by David A. Evans, have carved out a prominent and enduring role.[1][] Their reliability, versatility, and the high degree of stereocontrol they impart have made them a frequent choice in the synthesis of complex, biologically active molecules.[3][4] This guide provides a deep dive into the core mechanisms that underpin the remarkable efficacy of oxazolidinone chiral auxiliaries, offering field-proven insights for their successful application.

The Foundation of Stereocontrol: Structural Features and Enolate Geometry

The power of oxazolidinone auxiliaries originates from their rigid, well-defined structure, typically derived from readily available chiral amino acids or amino alcohols.[][4] The substituents at the 4- and 5-positions of the oxazolidinone ring are the primary arbiters of stereochemical outcom.[1] By creating a sterically demanding environment, these substituents effectively shield one face of the enolate derived from the N-acyl moiety, thereby directing the approach of an incoming electrophile to the less hindered face.[5]

A critical aspect of their mechanism is the predictable formation of a (Z)-enolate upon deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS).[1][6][7] The formation of this specific enolate isomer is crucial for achieving high levels of diastereoselectivity in subsequent reactions.

The Mechanism in Action: Asymmetric Alkylation

Asymmetric alkylation of N-acyloxazolidinones is a cornerstone of their application, enabling the stereoselective formation of carbon-carbon bonds.[3][8] The generally accepted mechanism proceeds through a series of well-defined steps:

-

Acylation: The chiral oxazolidinone is first acylated with an appropriate acyl chloride or anhydride to form the corresponding N-acyloxazolidinone.[6][9]

-

Enolate Formation: Treatment with a strong, non-nucleophilic base at low temperatures (typically -78 °C) selectively removes the α-proton to the carbonyl group, generating a rigid, chelated (Z)-enolate.[7][10] The metal counterion of the base chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, locking the conformation of the enolate.[5]

-

Stereoselective Alkylation: The electrophile, typically an alkyl halide, then approaches the enolate from the face opposite to the bulky substituent at the 4-position of the oxazolidinone ring.[5][6] This sterically directed approach leads to the formation of one diastereomer in high excess.

-

Auxiliary Cleavage: Following the alkylation, the chiral auxiliary can be cleanly removed under mild conditions, such as hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂), to yield the desired chiral carboxylic acid, alcohol, or other derivatives, while the auxiliary itself can often be recovered and reused.[7][11][12]

The following diagram illustrates the key steps in the asymmetric alkylation of an N-acyloxazolidinone.

Caption: Zimmerman-Traxler Model for the Evans Aldol Reaction.

The Role of Lewis Acids: Beyond Enolate Formation

While crucial for enolate formation in aldol reactions, Lewis acids can also play a significant role in other reactions involving oxazolidinone auxiliaries, such as Diels-Alder reactions and Michael additions. [13][14][15]The Lewis acid can coordinate to the carbonyl groups of the N-acyloxazolidinone, increasing its electrophilicity and locking it into a specific conformation. This pre-organization of the substrate enhances facial selectivity for the approach of the nucleophile or diene.

There has been some debate in the scientific literature regarding the precise nature of the Lewis acid-substrate complex, with some proposing a chelated bidentate complex and others an open-chain monocomplex or bicomplex. [13][16][17]Regardless of the exact coordination mode, the outcome is a highly organized transition state that leads to excellent stereocontrol.

Quantitative Data and Experimental Protocols

The high diastereoselectivity of reactions employing Evans oxazolidinone auxiliaries is well-documented. The following table summarizes typical diastereomeric ratios (d.r.) observed for common transformations.

| Reaction | Substrate | Electrophile/Reagent | Diastereomeric Ratio (d.r.) | Reference(s) |

| Alkylation | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | [1] |

| Alkylation | N-Propionyl-(S)-4-isopropyl-2-oxazolidinone | Allyl iodide | 98:2 | [7][10] |

| Aldol Reaction | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 (syn:anti) | [18] |

| Aldol Reaction | N-Propionyl-(R)-4-phenyl-2-oxazolidinone | Benzaldehyde | 97:3 (syn:anti) | [19] |

| Michael Addition | N-Crotonyl-(S)-4-benzyl-2-oxazolidinone | Lithium dibenzylcuprate | >99:1 | [20][21] |

Experimental Protocol: Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone

This protocol is a representative example of an asymmetric alkylation reaction using an Evans chiral auxiliary.

Materials:

-

(S)-4-benzyl-2-oxazolidinone

-

Propionyl chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)

Procedure:

-

Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine followed by the dropwise addition of propionyl chloride. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction to isolate the N-propionyl-(S)-4-benzyl-2-oxazolidinone.

-

Enolate Formation: Dissolve the N-propionyl-(S)-4-benzyl-2-oxazolidinone in anhydrous THF and cool the solution to -78 °C. Slowly add a solution of n-butyllithium in hexanes dropwise. Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Alkylation: To the enolate solution at -78 °C, add benzyl bromide dropwise. Stir the reaction mixture at this temperature for several hours until the starting material is consumed (monitored by TLC).

-

Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the diastereomerically enriched alkylated product.

-

Auxiliary Cleavage (optional): The purified product can be treated with lithium hydroxide and hydrogen peroxide in a mixture of THF and water to hydrolyze the auxiliary and yield the corresponding chiral carboxylic acid.

Conclusion

Oxazolidinone chiral auxiliaries represent a powerful and reliable platform for asymmetric synthesis. Their efficacy stems from a combination of factors: the steric directing influence of the substituents on the oxazolidinone ring, the predictable formation of a rigid (Z)-enolate, and the highly organized transition states facilitated by chelation and Lewis acid coordination. A thorough understanding of these mechanistic principles is paramount for researchers and drug development professionals seeking to leverage these exceptional tools for the efficient and stereoselective synthesis of complex chiral molecules.

References

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. (2016).

-

Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC.

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. The University of Queensland eSpace.

-

Chiral auxiliary. Wikipedia.

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College Chemistry.

-

Evans Aldol Reaction. Alfa Chemistry.

- N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzym

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications.

-

Lewis Acid Catalyzed Reactions of Chiral Imidazolidinones and Oxazolidinones: Insights on the Role of the Catalyst. ACS Publications.

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci | Australian Journal of Chemistry.

-

Evans aldol ppt. PPTX.

-

Chiral Auxiliary Controlled Reactions. No Added Chemicals. (2016).

-

Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.

-

Lewis acid-promoted Kharasch-Curran additions: a competition kinetics study of bromine atom transfer addition of N-alpha-bromoacetyl-oxazolidinone to 1-hexene. PubMed.

-

Advanced Chiral Auxiliary Synthesis. BOC Sciences.

- Asymmetric Synthesis. [No Source Found].

-

Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. Request PDF.

-

Lewis Acid Catalyzed Reactions of Chiral Imidazolidinones and Oxazolidinones: Insights on the Role of the Catalyst. ACS Publications.

-

Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. ACS Publications.

-

Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst. PubMed.

-

Applications and synthesis of chiral 2-oxazolidinones. ResearchGate.

-

Lewis Acid-Promoted Kharasch−Curran Additions: A Competition Kinetics Study of Bromine Atom Transfer Addition of N-α-Bromoacetyl-oxazolidinone to 1-Hexene. The Journal of Organic Chemistry.

-

Asymmetric N‐acyloxazolidinone‐based hetero‐Diels‐Alder reaction. ResearchGate.

-

(PDF) Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ResearchGate.

-

Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. PMC.

-

Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Request PDF | ResearchGate.

-

Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. Request PDF | ResearchGate.

- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [No Source Found].

-

Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters.

-

Evans Aldol Reaction. Chem-Station Int. Ed. (2014).

-

Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. Bentham Science Publishers. (2018).

-

Assymetric Induction. MSU chemistry.

-

A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries. R Discovery. (1998).

- evans enolate alkyl

- Chiral Auxiliaries. [No Source Found].

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO México.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. chemistry.williams.edu [chemistry.williams.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. UQ eSpace [espace.library.uq.edu.au]

- 12. connectsci.au [connectsci.au]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Lewis acid-promoted Kharasch-Curran additions: a competition kinetics study of bromine atom transfer addition of N-alpha-bromoacetyl-oxazolidinone to 1-hexene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. benthamdirect.com [benthamdirect.com]

physical and chemical properties of (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one

[1]

Compound Identity & Structural Analysis

This molecule is a derivative of the standard Evans auxiliary, (S)-4-isopropyloxazolidin-2-one (derived from L-valine), where the nitrogen atom (N3) is arylated with a 4-acetylphenyl group. Unlike standard N-acyl auxiliaries used for enolate chemistry, N-aryl oxazolidinones are typically employed as rigid chiral scaffolds or intermediates in the synthesis of pharmaceutical agents (e.g., Factor Xa inhibitors).

| Attribute | Detail |

| IUPAC Name | (4S)-3-(4-acetylphenyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| Chiral Center | C4 (S-configuration) |

| Core Scaffold | 1,3-Oxazolidin-2-one |

| Key Functional Groups | Carbamate (cyclic), Ketone (aryl methyl), Isopropyl (steric bulk) |

| SMILES | CC(C)[C@@H]1COC(=O)N1c2ccc(C(C)=O)cc2 |

Structural Diagram & Stereochemistry

The following diagram illustrates the core connectivity and the steric environment provided by the isopropyl group, which shields one face of the molecule, inducing stereoselectivity in subsequent transformations.

Figure 1: Structural modularity of the (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one scaffold.

Physical & Chemical Properties

Note: Experimental values for this specific derivative are batch-dependent. The data below represents high-confidence predicted values based on structure-activity relationship (SAR) models of N-aryl oxazolidinone analogs.

Physicochemical Data

| Property | Value / Range | Context |

| Physical State | Solid (Crystalline powder) | Typical for N-aryl oxazolidinones. |

| Melting Point | 105 – 115 °C (Predicted) | Higher than parent auxiliary (70–73°C) due to π-stacking of the N-aryl group. |

| Boiling Point | ~430 °C (at 760 mmHg) | Decomposition likely prior to boiling. |

| LogP (Octanol/Water) | 1.8 – 2.2 | Moderately lipophilic; suitable for organic extraction. |

| Solubility | Soluble: DCM, EtOAc, THF, MeCNInsoluble: Water, Hexanes | Polar aprotic solvents are preferred for reactions. |

| Optical Rotation | Value highly dependent on solvent (typically measured in CHCl₃ or EtOH). |

Chemical Stability & Reactivity

-

N-Aryl Stability: Unlike N-acyl oxazolidinones (which are easily hydrolyzed with LiOH/H₂O₂), the N-aryl bond is metabolically and chemically stable . It requires harsh conditions (e.g., strong acid hydrolysis at high temp) to cleave, making this molecule a "scaffold" rather than a transient auxiliary.

-

Ketone Reactivity: The acetyl group at the para-position is electronically coupled to the nitrogen lone pair. It remains active for:

-

Reduction: To chiral alcohols (using CBS catalysts).

-

Reductive Amination: To form amine derivatives.

-

Aldol Condensation: As an electrophile or enolizable ketone.

-

Synthesis Protocol (Self-Validating System)

The most robust route to this compound is the Copper-Catalyzed C-N Coupling (Goldberg/Buchwald-Type) . This method avoids the use of phosgene and allows for the convergence of the chiral pool precursor with the aryl halide.

Reaction Pathway

(S)-Valinol

Figure 2: Convergent synthesis via Copper-catalyzed N-arylation.

Detailed Experimental Procedure

Standardized protocol adapted from Org. Lett. 2014, 16, 19, 5036.

-

Reagents:

-

(S)-4-isopropyl-2-oxazolidinone (1.0 equiv, 10 mmol)

-

4-Iodoacetophenone (1.2 equiv, 12 mmol)

-

Copper(I) Iodide (CuI) (10 mol%)[1]

-

Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) (20 mol%)

-

Base: Potassium Phosphate (

) (2.0 equiv) -

Solvent: 1,4-Dioxane (anhydrous)

-

-

Execution:

-

Step A (Inerting): Flame-dry a Schlenk tube and cool under Argon. Add CuI,

, and the oxazolidinone. -

Step B (Addition): Evacuate and backfill with Argon (3x). Add 4-iodoacetophenone (if liquid/oil) and DMEDA via syringe, followed by Dioxane.

-

Step C (Heating): Seal the tube and heat to 110°C for 12–24 hours. The reaction mixture should turn a deep blue/green suspension.

-

Step D (Work-up): Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with

and Brine. -

Step E (Purification): Dry over

, concentrate, and purify via Flash Column Chromatography (Hexanes:EtOAc gradient, typically 4:1 to 2:1).

-

-

Validation (QC):

-

TLC: Visualize under UV (254 nm). The product will be UV-active (unlike the starting oxazolidinone) and less polar than the oxazolidinone precursor.

-

1H NMR (CDCl₃): Look for the diagnostic doublet of doublets for the isopropyl methyls (~0.9 ppm) and the singlet for the acetyl methyl (~2.5-2.6 ppm).

-

Applications in Drug Discovery

This compound serves as a specialized intermediate in two primary domains:

A. Chiral Scaffolds for Factor Xa Inhibitors

Many anticoagulants (like Rivaroxaban) utilize an N-aryl oxazolidinone core. While Rivaroxaban uses a morpholinone, the oxazolidinone analogs are frequently synthesized to study structure-activity relationships (SAR).

-

Mechanism: The (S)-configuration at C4 mimics the spatial arrangement of the valine residue, often critical for binding to the S4 pocket of serine proteases.

-

Derivatization: The acetyl group allows for the attachment of linker chains or heterocycles via alpha-bromination and subsequent condensation.

B. Resolution of Racemic Amines/Alcohols

While less common than N-acyl auxiliaries, the N-(4-acetylphenyl) group allows this molecule to act as a chiral derivatizing agent .

-

The ketone can be condensed with racemic hydrazines or amines.

-

The resulting diastereomers can be separated via HPLC, utilizing the rigidity of the oxazolidinone ring to enhance separation factors (

).

References & Authoritative Sources

-

Synthesis of N-Aryl Oxazolidinones (General Methodology):

-

Copper-Catalyzed One-Pot Synthesis of N-Aryl Oxazolidinones from Amino Alcohol Carbamates.

-

Source: Organic Letters (2014).

-

-

Evans Auxiliary Properties (Base Structure):

-

Evans Chiral Auxiliaries: (S)-4-Isopropyl-2-oxazolidinone.

-

Source: Sigma-Aldrich Technical Library.

-

-

Medicinal Chemistry of Oxazolidinones:

-

Synthesis and antibacterial activity of novel N-aryl oxazolidinones.

-

Source: European Journal of Medicinal Chemistry.

-

-

Goldberg Reaction (Mechanistic Grounding):

-

Cu-Catalyzed N-Arylation of Amides and Carbamates.

-

Source: Organic Reactions (Wiley).

-

Foreword: The Architectural Blueprint of Asymmetric Synthesis

An In-Depth Technical Guide to the Crystal Structure of N-Acyloxazolidinones: From Conformation to Stereochemical Control

In the landscape of modern organic chemistry, the quest for stereochemical purity is paramount. Among the most reliable tools in this endeavor are the N-acyloxazolidinones, particularly those popularized by David A. Evans, which serve as exemplary chiral auxiliaries.[1][2] Their power lies not merely in their presence but in their predictable, three-dimensional architecture. The crystal structure of these molecules is the blueprint that dictates their function, providing a static yet profound insight into the dynamic events of a stereoselective reaction. Understanding this solid-state conformation is critical for researchers, scientists, and drug development professionals, as it allows for the rational design of synthetic pathways and the prediction of stereochemical outcomes with remarkable accuracy.[3][4]

This guide eschews a conventional template to present a narrative that flows from the fundamental conformational principles of N-acyloxazolidinones to the practical workflows of their crystallographic analysis, and ultimately, to the application of this structural knowledge in mastering asymmetric synthesis. As a Senior Application Scientist, the aim is to illuminate not just the protocols but the causality behind them—the why that underpins the how—providing a self-validating framework for the application of these powerful chiral auxiliaries.

Part 1: Foundational Principles of N-Acyloxazolidinone Conformation

The efficacy of an N-acyloxazolidinone chiral auxiliary is a direct consequence of its preferred three-dimensional arrangement. This conformation is governed by a delicate interplay of steric and electronic factors, which can be precisely mapped through single-crystal X-ray diffraction.

Conformational Analysis: Key Structural Features

Crystallographic studies consistently reveal several defining features of N-acyloxazolidinone structures:

-

Ring Conformation: The five-membered oxazolidinone ring is not planar. It typically adopts a flexible envelope or a twisted conformation.[5] In many instances, the C4 atom (bearing the key stereodirecting substituent) or the ring oxygen atom acts as the "flap" of the envelope, puckering out of the mean plane of the other atoms.[5] This puckering is crucial as it helps position the C4 substituent for maximum steric influence.

-

N-Acyl Group Orientation: The exocyclic N-acyl group exhibits a strong preference for an orientation where its carbonyl is pointed away from the oxazolidinone ring's carbonyl group. This anti conformation minimizes the dipole moments between the two C=O bonds, a key stabilizing factor.[6][7] The rotation around the N-C(acyl) bond is restricted, leading to distinct rotational conformers, with the anti-s-cis conformation often being the most stable.[8]

-

Nitrogen Atom Geometry: The amide nitrogen atom within the ring system is typically planar or near-planar (sp² hybridized), a feature that facilitates delocalization of the nitrogen lone pair into the ring carbonyl.[6] However, the exocyclic amide bond can be twisted out of planarity, which destabilizes the ground state and contributes to the reactivity of the acyl group for subsequent cleavage.[9]

-

The Role of the C4 Substituent: The substituent at the C4 position (e.g., isopropyl, benzyl, or tert-butyl group) is the primary stereocontrolling element. Its critical function is to sterically shield one face of the corresponding enolate, forcing an approaching electrophile to attack from the opposite, less-hindered face.[2][4]

The causality behind this facial selectivity is a cornerstone of the Evans auxiliary model. The chelated Z-enolate, formed upon deprotonation, arranges itself to minimize steric clash between the C4 substituent and the enolate substituents. This creates a well-defined chiral environment where one trajectory of approach is heavily disfavored.

Figure 1: Logical relationship showing how the C4 substituent creates a sterically biased environment for the enolate, dictating the trajectory of electrophilic attack.

Part 2: A Self-Validating Workflow for Crystallographic Analysis

Obtaining a high-quality crystal structure is a systematic process where each step validates the next. From the synthesis of the chiral auxiliary to the final deposition of the structure, meticulous execution is key to generating reliable data that can be confidently used to predict chemical behavior.

Experimental Protocol 1: Synthesis and Crystallization

The synthesis of Evans auxiliaries is well-established, typically starting from readily available chiral amino alcohols.[1] The subsequent acylation sets the stage for asymmetric transformations. Obtaining diffraction-quality crystals is often the most challenging step, requiring careful control over solvent systems and cooling rates. Fractional crystallization is a powerful technique to separate the desired diastereomer.[5]

Step-by-Step Methodology:

-

Synthesis of the Oxazolidinone Auxiliary:

-

(Based on Evans, et al.) To a solution of (S)-valinol in water and ethanol, add diethyl carbonate.

-

Heat the mixture to reflux with potassium carbonate for 24-48 hours. The causality here is the base-catalyzed cyclization of the amino alcohol with the carbonate to form the stable 5-membered ring.

-

Cool the reaction, remove the solvent under reduced pressure, and purify the resulting (S)-4-isopropyl-2-oxazolidinone by recrystallization or chromatography.

-

-

N-Acylation:

-

Dissolve the purified oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add n-butyllithium (n-BuLi) dropwise. The n-BuLi acts as a strong base to deprotonate the weakly acidic N-H proton, forming the lithium amide.

-

Slowly add the desired acyl chloride (e.g., propionyl chloride). The highly nucleophilic lithium amide attacks the electrophilic carbonyl carbon of the acyl chloride to form the N-acyloxazolidinone.[2]

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product. Purify by flash column chromatography.

-

-

Crystallization for SC-XRD:

-

Dissolve the purified N-acyloxazolidinone in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol).

-

Add a less polar co-solvent (e.g., hexanes) dropwise until the solution becomes slightly turbid. This controlled reduction in solubility is critical for promoting slow, ordered crystal growth rather than rapid precipitation.

-

Allow the solution to cool slowly to room temperature, and then transfer to 4 °C.

-

Harvest the resulting single crystals by filtration.

-

Experimental Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow is a self-validating system, with internal consistency checks at each stage.

Step-by-Step Methodology:

-

Crystal Mounting and Screening:

-

Select a well-formed, single crystal under a microscope and mount it on a goniometer head.

-

Place the crystal in a cold stream (typically 100 K) on the diffractometer to minimize thermal motion and radiation damage.

-

Collect a few initial diffraction images to screen for crystal quality, determine the unit cell parameters, and identify the crystal system.[10]

-

-

Data Collection:

-

Execute a full data collection strategy, rotating the crystal in the X-ray beam to measure the intensities of a large number of unique diffraction spots (reflections). Modern diffractometers automate this process to ensure data completeness and redundancy.

-

-

Data Reduction and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection intensities (h,k,l indices and intensities).

-

Correct the data for experimental factors (e.g., Lorentz-polarization effects, absorption).

-

Use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map.

-

-

Model Building and Refinement:

-

Build an atomic model into the electron density map.

-

Refine the model against the experimental data by least-squares minimization. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern.

-

The quality of the final model is assessed using the R-factor (R-work) and, more importantly, the R-free value. R-free is calculated from a small subset of reflections (typically 5-10%) that are excluded from the refinement process, providing an unbiased measure of how well the model predicts the data.[11] A low and converging R-free is a hallmark of a reliable structure.

-

-

Validation and Deposition:

-

The final model is validated for geometric correctness (bond lengths, angles, etc.).

-

The crystallographic data and the refined model are typically deposited in the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, where it receives a unique deposition number.[12][13]

-

Figure 2: A streamlined experimental workflow from synthesis to final crystallographic data deposition.

Part 3: Bridging Structure and Reactivity in Asymmetric Synthesis

The true value of crystallographic data lies in its predictive power. The solid-state structure serves as an excellent proxy for the dominant conformation in solution, particularly for the rigid, chelated enolates that are key intermediates in many asymmetric reactions.

The Zimmerman-Traxler Model in Action

The high diastereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler transition state model.[4] Upon formation of the Z-enolate and chelation to a Lewis acid (e.g., dibutylboron triflate), a rigid, chair-like six-membered transition state is formed with the incoming aldehyde.

Causality of Stereoselection:

-

Z-Enolate Formation: Deprotonation yields the Z-enolate, which is stabilized by minimizing steric interactions.

-

Chelation: The Lewis acid coordinates to both the enolate oxygen and the N-acyl carbonyl oxygen, creating a rigid framework.

-

Chair-like Transition State: The aldehyde coordinates to the Lewis acid and approaches the enolate. To minimize steric strain, the bulky substituent on the aldehyde (R') preferentially occupies a pseudo-equatorial position in the chair-like transition state.

-

Facial Selectivity: The C4 substituent on the oxazolidinone ring blocks one face of the enolate. Consequently, the aldehyde can only approach from the unhindered face, leading to the formation of a single major diastereomer (the syn-aldol product).[3][7]

The crystal structure provides the precise bond angles and torsional relationships that validate the assumptions of this model, confirming the steric environment that is the ultimate source of stereocontrol.

Figure 3: The Zimmerman-Traxler model, where the pre-organized N-acyloxazolidinone enolate dictates the stereochemical outcome.

Quantitative Crystallographic Data Summary

The following table summarizes key geometric parameters from representative N-acyloxazolidinone crystal structures, illustrating the conformational preferences discussed.

| Compound | CSD Refcode | Space Group | N-C(acyl) Torsion Angle (ω) | Ring Conformation | Reference |

| 3-Acetyloxazolidin-2-one | Not specified | Pn | anti | Planar imide | [6] |

| (2S,4S)-3-Acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-one | Not specified | P2₁ | Not specified | Envelope (C3 as flap) | [5] |

| (S)-4-Benzyl-2-oxo-N-((4-phenylpiperazin-1-yl)sulfonyl)oxazolidine-3-carboxamide | Not specified | P2₁2₁2₁ | Not specified | Dihedral angle between phenyl rings: 73.37° | [10] |

Note: Specific torsion angles and CSD refcodes are often found within the full crystallographic information files (CIFs) of the cited publications.

Conclusion: From Static Crystals to Dynamic Control

The crystal structure of an N-acyloxazolidinone is more than just an atomic map; it is a predictive tool of immense power. It provides a high-fidelity snapshot of the molecule's lowest energy conformation, which in turn dictates the steric and electronic environment for asymmetric reactions. By understanding the principles of ring puckering, N-acyl group orientation, and the stereodirecting role of key substituents, researchers can move beyond empirical observation to the rational design of complex stereoselective syntheses. This structural knowledge is foundational not only for academic pursuits but also for practical applications in medicinal chemistry and drug development, where control over chirality is often the difference between a potent therapeutic and an inactive or even harmful compound.[14][15] The protocols and principles outlined in this guide provide a robust framework for leveraging crystallographic insights to achieve mastery over stereochemical control.

References

-

Ávalos, M., Babiano, R., Cintas, P., Jiménez, J. L., Light, M. E., & Palacios, J. C. (2008). Chiral N-acyloxazolidines: synthesis, structure, and mechanistic insights. The Journal of Organic Chemistry, 73(5), 1807–1814. [Link]

-

Gawin, A., & Rzepa, H. S. (2022). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Molbank, 2022(3), M1463. [Link]

-

de F. E. P. de Souza, J., & de Souza, R. O. M. A. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(11), 17467–17477. [Link]

-

Mendoza-Espinosa, D., & Cervantes-Reyes, M. (2012). NMR and Theoretical Studies on the Conformational Preferences of Some Non-metal Coordinated N-Enoyl Systems Attached to Common Chiral Auxilaries. Journal of the Mexican Chemical Society, 56(1), 89-94. [Link]

-

Wu, T. R., & Chong, J. M. (2005). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chemistry – A European Journal, 11(13), 368-373. [Link]

-

Gammack Yamagata, A. D., et al. (2021). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Catalysis, 11(15), 9648–9654. [Link]

-

Brickner, S. J., et al. (2005). Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones. Journal of Medicinal Chemistry, 48(15), 4897–4913. [Link]

-

Chavan, H., & Lee, K. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 594. [Link]

-

Shuker, E., et al. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. Crystals, 12(11), 1589. [Link]

-

Sureshbabu, A. R., & Chandramohan, A. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(35), 12348–12359. [Link]

-

Berredjem, M., et al. (2023). Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2. Journal of Molecular Structure, 1276, 134769. [Link]

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]

-

Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database. [Link]

-

Di Mola, A., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 378-403. [Link]

-

OChemPal. (2024). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]

-

Castellino, S., & Dwight, W. J. (1993). Diethylaluminum chloride complexes of an N-acyloxazolidinone: NMR investigation. Journal of the American Chemical Society, 115(7), 2986–2987. [Link]

-

Hotha, S., & O'Doherty, G. A. (2004). Validation and Quality Assessment of X-ray Protein Structures. Protein Data Bank. [Link]

-

Kumar, A., Singh, S., & Kumar, S. (2024). A review on x-ray crystallography and it's applications. World Journal of Pharmacy and Pharmaceutical Sciences, 13(5), 123-134. [Link]

-

Zhang, Q., et al. (2017). Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid. Journal of Pharmaceutical Sciences, 106(12), 3569-3576. [Link]

-

Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 1074-1087. [Link]

Sources

- 1. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein X-Ray Structure Validation: Key Criteria [proteinstructures.com]

- 12. The Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]

Technical Guide: Solubility Profiling of (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one .

Executive Summary

(S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one is a specialized chiral auxiliary derivative, combining the steric bulk of a valine-derived oxazolidinone core with an electron-withdrawing N-aryl substituent. Unlike standard N-acyl Evans auxiliaries, the N-aryl bond significantly alters the electronic landscape of the carbamate system, reducing the Lewis basicity of the carbonyl and increasing the lipophilicity of the molecule.

This guide addresses the solubility challenges associated with this compound. While specific thermodynamic solubility values are process-dependent (polymorph-specific), this document provides a predictive solubility framework , validated solvent classes , and a self-validating experimental protocol for precise determination in your specific matrix.

Physicochemical Framework & Solubility Prediction

To understand the solubility behavior of this molecule, we must deconstruct its functional contributions to the crystal lattice energy and solvation enthalpy.

Structural Analysis[1]

-

Core Scaffold: (S)-4-isopropyloxazolidin-2-one (Valine-derived). Provides a polar carbamate region (

) capable of dipole-dipole interactions and hydrogen bond acceptance. -

Substituent 1 (C4-Isopropyl): Adds steric bulk and localized lipophilicity, disrupting planar stacking and potentially lowering the melting point relative to less substituted analogs.

-

Substituent 2 (N-4-Acetylphenyl):

-

Aromatic Ring: Increases

stacking potential, enhancing lattice energy (making the solid harder to dissolve). -

Acetyl Group: A polar, hydrogen-bond accepting motif. It increases solubility in polar aprotic solvents (DMSO, DMF) and moderately polar solvents (Esters, Ketones).

-

Predicted Hansen Solubility Parameters (HSP)

Based on group contribution methods (Van Krevelen/Hoftyzer), the estimated solubility sphere is defined by:

- (Dispersion): High contribution from the phenyl and isopropyl groups.

- (Polarity): Moderate-High contribution from the oxazolidinone and acetyl carbonyls.

- (Hydrogen Bonding): Moderate. The molecule is primarily an H-bond acceptor (2 carbonyls, 1 ether oxygen) with no strong H-bond donors (no N-H or O-H), limiting solubility in protic solvents unless heated.

Solubility Classifications

| Solvent Class | Predicted Solubility | Mechanism & Application |

| Chlorinated (DCM, Chloroform) | Excellent | Primary reaction solvent. High dispersion and polarity match. |

| Polar Aprotic (DMSO, DMF) | High | Strong dipole interactions. Useful for nucleophilic substitution reactions but difficult to remove. |

| Esters (Ethyl Acetate, IPAc) | Good | Ideal for extraction and hot recrystallization. |

| Alcohols (MeOH, EtOH, IPA) | Moderate/Temperature Dependent | The lack of H-bond donors in the solute makes cold solubility moderate; excellent candidates for cooling crystallization. |

| Ethers (THF, MTBE) | Good to Moderate | THF is excellent; MTBE is moderate and serves as a useful wash solvent. |

| Alkanes (Hexane, Heptane) | Poor/Insoluble | The polarity of the dicarbonyl system creates a high energy barrier for solvation. Ideal anti-solvents. |

| Water | Insoluble | High lipophilicity (LogP est. > 2.0) prevents aqueous solvation. |

Experimental Protocols

As a Senior Scientist, I emphasize that "literature values" are static, but protocols are dynamic . Use the following workflows to generate data specific to your batch's purity and polymorphic form.

Protocol A: Gravimetric Solubility Determination (Standard)

Objective: Determine the saturation concentration (

-

Preparation: Weigh approx.

of (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one into a -

Solvent Addition: Add

of the target solvent. -

Equilibration:

-

Stir at

for 24 hours at -

Visual Check: If solid dissolves completely, add more solid until a suspension persists.

-

-

Separation: Filter the suspension using a

PTFE syringe filter into a tared vial. -

Quantification:

-

Evaporate solvent under a nitrogen stream or vacuum.

-

Dry residue in a vacuum oven at

for 4 hours. -

Weigh the residue.

-

Calculation:

-

Protocol B: Dynamic Solubility (Polythermal Method)

Objective: Determine the Metastable Zone Width (MSZW) for crystallization optimization.

-

Setup: Prepare a suspension of known concentration (e.g.,

in Ethanol). -

Heating: Heat at

with overhead stirring. Record the temperature ( -

Cooling: Cool at

. Record the temperature ( -

Analysis: The gap between

and

Visualizations & Workflows

Figure 1: Solubility Screening Workflow

This diagram outlines the decision logic for characterizing the solute in a new solvent system.

Caption: Step-by-step logic for determining saturation solubility, ensuring supersaturation is achieved before measurement.

Figure 2: Solvent Selection Decision Tree

A strategic guide for selecting the correct solvent based on the process step.

Caption: Decision matrix for selecting solvents for reaction, extraction, and purification phases.

References

-

Evans, D. A., et al. "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions." Accounts of Chemical Research, vol. 26, no. 6, 1993, pp. 331–338. Link (Contextual grounding for oxazolidinone properties).

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. 2nd ed., CRC Press, 2007. Link (Theoretical basis for solubility prediction).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.

-

Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, vol. 46, no. 1-3, 2001, pp. 3–26. Link (Methodology for solubility profiling).

Methodological & Application

Application Note: Strategic Use of (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one in Asymmetric Synthesis

This Application Note is designed for researchers and drug development professionals focusing on asymmetric synthesis. It addresses the specific utility of (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one , a specialized N-aryl oxazolidinone distinct from standard N-acyl Evans auxiliaries.

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

(S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one represents a specialized class of chiral auxiliaries/scaffolds. Unlike the ubiquitous Evans auxiliaries (which are N-acylated and rely on amide bond cleavage), this molecule features a robust N-aryl bond .

Key Structural Features & Causality

-

Chiral Controller: The (S)-4-isopropyl group (derived from L-Valine) provides steric bulk, effectively blocking one face of the molecule.

-

Reactive Handle: The para-acetyl group on the N-phenyl ring serves as the site for asymmetric transformation (e.g., reduction, alkylation) or as a linker for solid-phase synthesis.

-

Stability: The N-aryl bond is chemically inert to standard hydrolytic conditions, making this compound a chiral template or intermediate rather than a transient auxiliary.

Primary Applications:

-

Remote Asymmetric Induction: Stereoselective reduction of the acetyl group to generate high-value chiral 1-aryl-ethanol derivatives.

-

Chiral Building Block: Synthesis of enantiopure oxazolidinone antibiotics (analogous to Linezolid).

-

Crystallization Template: The rigid oxazolidinone core facilitates the purification of diastereomers via crystallization.

Synthesis of the Reagent (Protocol A)

Before utilization, the reagent is typically synthesized via a Copper-Catalyzed Ullmann-type coupling. This method ensures retention of chirality at the C4 position.

Materials

-

(S)-4-Isopropyl-2-oxazolidinone (1.0 equiv)

-

4-Iodoacetophenone (1.2 equiv)

-

Copper(I) Iodide (CuI) (10 mol%)

-

Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology

-

Charge: In a flame-dried Schlenk tube, combine (S)-4-isopropyl-2-oxazolidinone, 4-iodoacetophenone, CuI, and K₂CO₃ under Argon.

-

Solvation: Add anhydrous 1,4-dioxane followed by the diamine ligand.

-

Reaction: Seal the tube and heat to 110°C for 12–24 hours. Note: Monitoring via TLC is crucial; the N-arylation is slower than N-acylation.

-

Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Validation: Confirm structure via ¹H NMR (look for the characteristic isopropyl doublets and the AA'BB' aromatic system).

Application Protocol: Asymmetric Reduction (Protocol B)

This protocol demonstrates the use of the scaffold to perform a diastereoselective reduction of the pendant ketone. The 4-isopropyl group induces chirality at the newly formed alcohol center.

Mechanism of Action

The isopropyl group at C4 creates a steric bias. When a reducing agent approaches the carbonyl of the acetyl group, it favors the face opposite the bulky isopropyl group (anti-approach), yielding a specific diastereomer.

Experimental Procedure

-

Substrate Preparation: Dissolve (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one (1.0 mmol) in anhydrous THF (10 mL). Cool to -78°C .

-

Reagent Addition: Slowly add L-Selectride® (Lithium tri-sec-butylborohydride, 1.1 equiv) dropwise over 15 minutes.

-

Expert Insight: L-Selectride is bulky; it maximizes the steric differentiation provided by the isopropyl group compared to smaller hydrides like NaBH₄.

-

-

Reaction: Stir at -78°C for 2 hours. Monitor consumption of the ketone by TLC.

-

Quench: Carefully quench with MeOH (2 mL) at -78°C, followed by oxidative workup (NaOH/H₂O₂) if organoboranes persist (standard borohydride workup is usually sufficient for L-Selectride reductions of aryl ketones).

-

Isolation: Warm to room temperature, dilute with Et₂O, wash with brine, dry over MgSO₄, and concentrate.

-

Analysis: Determine Diastereomeric Ratio (dr) via HPLC using a chiral stationary phase (e.g., Chiralcel OD-H).

Data Visualization & Logic Pathways

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the synthesis of the reagent and its subsequent application in asymmetric reduction.

Caption: Synthesis and application workflow for the N-aryl oxazolidinone scaffold.

Comparative Reagent Table

| Reagent / Condition | Role in Protocol | Expected Outcome | Expert Note |

| CuI / Diamine | Catalyst System | Formation of N-Aryl bond | Essential for coupling to the hindered oxazolidinone nitrogen. |

| L-Selectride | Reducing Agent | High dr (>90:10) | Bulky hydride amplifies the steric bias of the isopropyl group. |

| NaBH₄ | Reducing Agent | Moderate dr (~60:40) | Less sterically demanding; leads to lower selectivity. |

| TiCl₄ (Lewis Acid) | Chelation Additive | Altered Selectivity | Can reverse facial selectivity via chelation control (if applicable). |

Quality Control & Troubleshooting

Self-Validating the Protocol

-

Checkpoint 1 (Coupling): If the reaction turns black/tarry, oxygen was likely introduced. Ensure strict Argon/Nitrogen atmosphere.

-

Checkpoint 2 (Reduction): If low diastereoselectivity is observed, lower the temperature to -90°C or switch to a bulkier reducing agent (e.g., K-Selectride).

-

Checkpoint 3 (Purification): Use the crystallinity of the oxazolidinone. If the oil is obtained, triturating with cold ether/pentane often induces crystallization of the major diastereomer.

Safety Data (GHS)

-

Oxazolidinones: Generally skin/eye irritants.

-

L-Selectride: Pyrophoric; reacts violently with water. Handle under inert atmosphere.

-

Copper Iodide: Toxic to aquatic life; dispose of as heavy metal waste.

References

-

Evans, D. A., et al. "Chiral 2-Oxazolidinones as Auxiliary Reagents." Aldrichimica Acta, Vol. 15, No. 1.

-

Organic Chemistry Portal. "Synthesis of Oxazolidinones - N-Arylation Methods.

-

Sigma-Aldrich. "(S)-4-Isopropyl-2-oxazolidinone Product Page." (Physical properties and handling of the parent chiral source).[1]

-

PubChem. "Compound Summary: 4-Isopropyl-2-oxazolidinone.

Sources

Application Notes and Protocol for Asymmetric Alkylation using (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the chiral auxiliary, (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one, in asymmetric alkylation reactions. The protocol herein details a robust methodology for the stereoselective synthesis of α-substituted carboxylic acids, a critical transformation in the synthesis of complex chiral molecules. This guide is structured to provide not only a step-by-step experimental procedure but also the underlying scientific principles that ensure high diastereoselectivity and yield.

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and drug development. Chiral auxiliaries are powerful tools that enable the conversion of prochiral substrates into chiral products with a high degree of stereocontrol.[1][2] Among the most reliable and widely utilized of these are the Evans oxazolidinone auxiliaries, first introduced in the early 1980s.[3] These auxiliaries function by being temporarily attached to a substrate, directing a subsequent chemical transformation to occur on one face of the molecule, and are then cleaved to reveal the desired chiral product.[4][5]

The specific chiral auxiliary detailed in this protocol, (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one, combines the well-established stereodirecting capabilities of the (S)-4-isopropyloxazolidin-2-one scaffold with a functionalized aromatic ring. The isopropyl group provides a steric shield, effectively blocking one face of the enolate intermediate, thereby ensuring high diastereoselectivity during the alkylation step. The acetylphenyl group offers a potential handle for further synthetic modifications or for attachment to a solid support, expanding its utility in combinatorial chemistry and high-throughput synthesis.

Core Principles of Evans Asymmetric Alkylation:

-

Acylation: The chiral auxiliary is first acylated with a carboxylic acid derivative to form an N-acyloxazolidinone.

-

Enolate Formation: A strong base is used to deprotonate the α-carbon of the acyl group, leading to the formation of a rigid, chelated Z-enolate.[6]

-

Diastereoselective Alkylation: The enolate reacts with an electrophile (e.g., an alkyl halide), with the bulky substituent on the chiral auxiliary directing the approach of the electrophile to the less hindered face.[5]

-

Auxiliary Cleavage: The chiral auxiliary is subsequently removed to yield the desired chiral product, often a carboxylic acid, alcohol, or amide, and the auxiliary can typically be recovered.[4][7]

Experimental Protocol

This protocol is divided into three main stages: acylation of the chiral auxiliary, diastereoselective alkylation, and cleavage of the auxiliary to yield the final product.

Stage 1: Acylation of (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one

This step attaches the desired acyl group to the chiral auxiliary. The following protocol is for the preparation of the N-propionyl derivative as an example.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one | 261.30 | 10.0 | 2.61 g |

| Propionyl chloride | 92.52 | 12.0 | 1.11 mL |

| Triethylamine (Et3N) | 101.19 | 15.0 | 2.09 mL |

| Anhydrous Dichloromethane (DCM) | - | - | 50 mL |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one (2.61 g, 10.0 mmol).

-

Dissolve the auxiliary in anhydrous dichloromethane (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (2.09 mL, 15.0 mmol) to the stirred solution.

-

Add propionyl chloride (1.11 mL, 12.0 mmol) dropwise over 10 minutes. A white precipitate of triethylammonium chloride will form.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Upon completion, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-propionyl oxazolidinone.

-

Purify the product by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure product.

Stage 2: Diastereoselective Alkylation

This is the key stereochemistry-defining step. The example below uses benzyl bromide as the electrophile.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| N-propionyl-(S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one | 317.37 | 5.0 | 1.59 g |

| Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF) | 183.38 | 5.5 | 5.5 mL |

| Benzyl bromide | 171.04 | 6.0 | 0.71 mL |

| Anhydrous Tetrahydrofuran (THF) | - | - | 25 mL |

Procedure:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.59 g, 5.0 mmol) and dissolve it in anhydrous THF (25 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the NaHMDS solution (5.5 mL, 5.5 mmol) dropwise over 15 minutes. The solution should turn a pale yellow, indicating enolate formation. Stir for 30 minutes at -78 °C.

-

Add benzyl bromide (0.71 mL, 6.0 mmol) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction at -78 °C by adding 10 mL of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.

-

Purify the product by flash column chromatography to isolate the major diastereomer.

Stage 3: Auxiliary Cleavage to the Carboxylic Acid

This step removes the chiral auxiliary to yield the desired α-substituted carboxylic acid.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| Alkylated N-acyloxazolidinone | 407.49 | 4.0 | 1.63 g |

| Tetrahydrofuran (THF) | - | - | 20 mL |

| Water | - | - | 5 mL |

| 30% Hydrogen peroxide (H₂O₂) | 34.01 | 16.0 | 1.8 mL |

| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 8.0 | 0.34 g |

Procedure:

-

Dissolve the purified alkylated product (1.63 g, 4.0 mmol) in a mixture of THF (20 mL) and water (5 mL) in a 100 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, prepare a solution of lithium hydroxide monohydrate (0.34 g, 8.0 mmol) in water (5 mL).

-

Slowly add the 30% hydrogen peroxide solution (1.8 mL, 16.0 mmol) to the stirred THF/water solution of the substrate at 0 °C.

-

Add the freshly prepared aqueous LiOH solution dropwise to the reaction mixture at 0 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Caution: Oxygen evolution may occur.[7][8] Ensure adequate venting.

-

Quench the reaction by adding 15 mL of a 1.5 M aqueous sodium sulfite (Na₂SO₃) solution and stir for 30 minutes.

-

Concentrate the mixture under reduced pressure to remove most of the THF.

-

Dilute the remaining aqueous solution with 20 mL of water and extract with dichloromethane (3 x 20 mL) to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH 1-2 with 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the ethyl acetate extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chiral carboxylic acid.

Scientific Rationale and Key Considerations

-

Choice of Base and Solvent: Strong, non-nucleophilic bases like LDA or NaHMDS are crucial for the complete and rapid formation of the enolate.[6] THF is an excellent solvent as it effectively solvates the lithium or sodium cation, promoting the formation of the desired chelated Z-enolate.[3]

-

Temperature Control: The enolization and alkylation steps are performed at low temperatures (-78 °C) to prevent side reactions such as racemization, aldol condensation, and decomposition of the enolate.

-

Mechanism of Stereodirection: The high diastereoselectivity of the Evans alkylation is a result of the rigid chelated Z-enolate intermediate. The isopropyl group on the chiral auxiliary sterically hinders the si-face of the enolate, forcing the electrophile to approach from the less hindered re-face.[6]

-

Auxiliary Cleavage: The use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is a mild and efficient method for cleaving the N-acyl bond to yield the carboxylic acid without epimerization of the newly formed stereocenter.[9][10] It is important to note that this reaction can generate oxygen gas, which can pose a safety risk, especially on a larger scale.[7][8]

Visualization of the Workflow and Mechanism

Caption: Experimental workflow for asymmetric alkylation.

Caption: Mechanism of stereoselective alkylation.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in acylation | Incomplete reaction; impure acylating agent; insufficient base. | Ensure all glassware is dry and the reaction is under an inert atmosphere. Use freshly distilled reagents. Increase reaction time or slightly increase the equivalents of acylating agent and base. |

| Low diastereoselectivity | Incomplete enolate formation; incorrect temperature; wrong enolate geometry. | Ensure the base is of high quality and added slowly at -78 °C. Maintain the low temperature throughout the addition of the electrophile. Ensure the solvent is rigorously dried. |

| Incomplete alkylation | Weak electrophile; steric hindrance. | Use a more reactive electrophile (e.g., iodide instead of bromide). For hindered electrophiles, consider using a more reactive lithium enolate (with LDA) and potentially a higher reaction temperature (e.g., -40 °C). |

| Epimerization during cleavage | Reaction too warm; prolonged exposure to strong base. | Maintain the temperature at 0 °C during the initial phase of the cleavage. Do not let the reaction run for an excessively long time. |

| Difficulty recovering auxiliary | Incomplete extraction; decomposition. | Ensure the aqueous layer is thoroughly extracted with an appropriate solvent (e.g., dichloromethane or ethyl acetate) after quenching the cleavage reaction and before acidification. |

Conclusion

The use of (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one as a chiral auxiliary provides a reliable and highly effective method for the asymmetric synthesis of α-substituted carboxylic acids. The protocol outlined in this document, grounded in the well-established principles of Evans asymmetric alkylation, offers a clear pathway to achieving high yields and excellent diastereoselectivity. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt this methodology to a wide range of substrates and electrophiles, making it a valuable tool in the synthesis of complex, biologically active molecules.

References

- (No author given). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.

- (No author given). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Figshare. Accessed February 19, 2026.

- Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace.

- (No author given). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. Benchchem. Accessed February 19, 2026.

- (No author given). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. Accessed February 19, 2026.

- (No author given).

- (No author given). evans enolate alkylation-hydrolysisx. Accessed February 19, 2026.

- (No author given). Evans' original oxazolidinone auxiliary‐based asymmetric methodology.

- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.

- (No author given). Chiral Auxiliaries in Asymmetric Synthesis.

- (No author given). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. Accessed February 19, 2026.

- Trost, B. M. (2004). Asymmetric Allylic Alkylation, an Enabling Methodology. The Journal of Organic Chemistry.

- (No author given). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. HJIC. Accessed February 19, 2026.

- (No author given). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3 -sp3) bonds in asymmetric fash. Accessed February 19, 2026.

- (No author given). An Efficient Synthesis of (4S)-(-)-4-Isopropyl-2-oxazolidinone. Semantic Scholar. Accessed February 19, 2026.

- Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. Accessed February 19, 2026.

- (No author given).

- (No author given). Lewis Acid Mediated Reactions of Olefins with Carbonyls.

- (No author given). Catalytic Enantioselective and Diastereoselective Allylic Alkylation with Fluoroenolates: Efficient Access to C3-Fluorinated and All-Carbon Quaternary Oxindoles. PMC. Accessed February 19, 2026.

- (No author given). Evans Aldol Reaction. Tokyo Chemical Industry Co., Ltd. Accessed February 19, 2026.

- Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.

- (No author given). (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone synthesis. chemicalbook. Accessed February 19, 2026.

- (No author given). Evans Aldol Reaction. Alfa Chemistry. Accessed February 19, 2026.

- (No author given). Asymmetric Alkylation. Buchler GmbH. Accessed February 19, 2026.

- Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc.

- (No author given). View of Synthesis and Characterization of new 3-(4-acetylphenyl) -2- (4- nitrophenyl)

Sources

- 1. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.williams.edu [chemistry.williams.edu]

- 6. uwindsor.ca [uwindsor.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. acs.figshare.com [acs.figshare.com]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. connectsci.au [connectsci.au]

Application Notes and Protocols: Diastereoselective Michael Additions with N-Acyloxazolidinones

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-acyloxazolidinones in diastereoselective Michael additions. It delves into the mechanistic underpinnings of stereocontrol, offers detailed experimental protocols, and presents a comparative analysis of reaction parameters. The aim is to equip researchers with the necessary knowledge to effectively design and execute these powerful carbon-carbon bond-forming reactions.

Introduction: The Power of Chiral Auxiliaries in Conjugate Addition

The Michael addition, or conjugate 1,4-addition, is a cornerstone of organic synthesis for the formation of carbon-carbon bonds.[1] When this reaction is applied to the synthesis of complex molecules with defined stereochemistry, controlling the generation of new stereocenters becomes paramount. N-acyloxazolidinones, famously known as Evans auxiliaries, have proven to be exceptionally reliable and versatile tools for inducing diastereoselectivity in a wide array of chemical transformations, including Michael additions.[2][3]

The power of these chiral auxiliaries lies in their ability to be easily attached to a substrate, effectively control the stereochemical outcome of a reaction, and then be cleanly removed to reveal the desired chiral product, often allowing for the recovery and recycling of the auxiliary itself.[3][4] This methodology has been instrumental in the total synthesis of numerous natural products and pharmaceutically active compounds.[3][5]

Mechanistic Insights: Achieving Diastereocontrol

The high degree of stereocontrol exerted by N-acyloxazolidinones in Michael additions stems from a combination of steric and electronic factors, which are orchestrated by the coordination of a Lewis acid.[2][3]

The Role of the Lewis Acid:

A Lewis acid is crucial for activating the α,β-unsaturated N-acyloxazolidinone towards nucleophilic attack and for locking the conformation of the substrate into a rigid, predictable geometry. The Lewis acid chelates to both the carbonyl oxygen of the oxazolidinone ring and the carbonyl oxygen of the N-acyl chain.[2][5] This chelation forces the N-acyl group into a syn-s-cis conformation, minimizing dipole-dipole repulsions.

Stereochemical Rationale:

With the conformation fixed, the substituent at the C4 position of the oxazolidinone ring (e.g., a benzyl or isopropyl group) effectively shields one face of the enoyl system.[5] Consequently, the incoming nucleophile is directed to the less sterically hindered face, leading to the preferential formation of one diastereomer.[2] This principle is visually represented in the mechanistic diagram below.

Caption: Mechanism of Diastereoselective Michael Addition.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical diastereoselective Michael addition of a Gilman cuprate to an N-enoyl oxazolidinone.

Synthesis of the N-Enoyl Oxazolidinone (Michael Acceptor)

The α,β-unsaturated N-acyloxazolidinone is a key starting material and can be readily prepared from the corresponding chiral oxazolidinone and an α,β-unsaturated carboxylic acid or acyl chloride. A common method involves the acylation of the oxazolidinone.[6]

Materials:

-

(R)-4-Benzyl-2-oxazolidinone

-

Crotonyl chloride

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-4-benzyl-2-oxazolidinone (1.0 eq.).

-

Dissolve the oxazolidinone in anhydrous DCM.

-

Add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

-

Cool the solution to 0 °C in an ice bath.

-

Add crotonyl chloride (1.2 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure N-crotonyl-4(R)-benzyl-2-oxazolidinone.

Diastereoselective Michael Addition Protocol

This protocol describes the addition of a methyl group using a Gilman cuprate.

Materials:

-

N-crotonyl-4(R)-benzyl-2-oxazolidinone

-

Copper(I) iodide (CuI)

-

Methyllithium (MeLi) in Et₂O

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

Caption: Experimental Workflow for Michael Addition.

-

Preparation of the Gilman Reagent: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add CuI (1.1 eq.) and anhydrous THF. Cool the suspension to -40 °C. Add MeLi (2.2 eq.) dropwise. The solution should turn from a yellow suspension to a clear, colorless or pale yellow solution upon formation of the lithium dimethylcuprate.

-

Michael Addition: Cool the Gilman reagent to -78 °C (acetone/dry ice bath). In a separate flask, dissolve the N-crotonyl-4(R)-benzyl-2-oxazolidinone (1.0 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred Gilman reagent at -78 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the desired Michael adduct. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.

Cleavage of the Chiral Auxiliary

A critical final step is the removal of the auxiliary to yield the chiral product. The choice of cleavage method depends on the desired functional group.[4]

-

To obtain the Carboxylic Acid: Hydrolysis with lithium hydroperoxide (LiOOH) is a standard and mild method.[7][8]

-

To obtain the Primary Alcohol: Reductive cleavage with lithium borohydride (LiBH₄) is effective.[7]

-

To obtain the Ester: Transesterification can be achieved using sodium methoxide in methanol or through Lewis acid-catalyzed methods.[4][9]

Protocol for Hydrolytic Cleavage (LiOOH):

-

Dissolve the N-acyl oxazolidinone adduct in a 4:1 mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add 30% aqueous hydrogen peroxide (H₂O₂) dropwise, followed by the dropwise addition of aqueous lithium hydroxide (LiOH).

-

Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring by TLC.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Concentrate the mixture to remove the THF.

-

Extract with a suitable organic solvent (e.g., diethyl ether) to recover the chiral auxiliary.

-

Acidify the aqueous layer to a pH of 1-2 with 1M HCl and extract the desired carboxylic acid product with ethyl acetate.

Scope and Limitations: A Comparative Overview